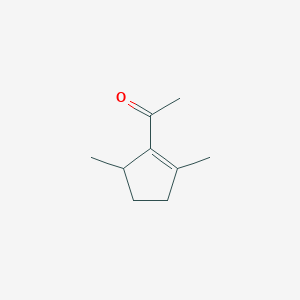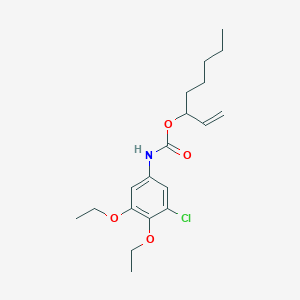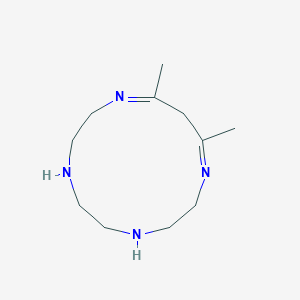
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine is a chemical compound that combines the properties of perchloric acid and benzothiazine derivatives. Perchloric acid is a strong mineral acid known for its highly reactive and oxidizing nature, while benzothiazine derivatives are heterocyclic compounds with significant biological activities. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid to promote ring closure and the formation of the benzothiazine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful handling of perchloric acid due to its highly reactive and potentially explosive nature . Safety measures and proper equipment are essential to ensure safe production.
Analyse Des Réactions Chimiques
Types of Reactions
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can undergo various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The benzothiazine moiety can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids (e.g., sulfuric acid), bases, and oxidizing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives of the benzothiazine moiety, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of perchloric acid;1,1,4-triphenyl-2,3-benzothiazine involves its interaction with molecular targets and pathways in biological systems. The benzothiazine moiety can form hydrogen bonds and π–π interactions with biological targets, leading to various biological effects . The perchloric acid component contributes to the compound’s strong oxidizing properties, which can affect cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Perchloric acid;1,1,4-triphenyl-2,3-benzothiazine can be compared with other benzothiazine derivatives and perchloric acid compounds:
Propriétés
Numéro CAS |
88235-20-5 |
|---|---|
Formule moléculaire |
C26H20ClNO4S |
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
perchloric acid;1,1,4-triphenyl-2,3-benzothiazine |
InChI |
InChI=1S/C26H19NS.ClHO4/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22;2-1(3,4)5/h1-19H;(H,2,3,4,5) |
Clé InChI |
DHMREGDPOLYNAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)

![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)




![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)




![[(1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine](/img/structure/B14404957.png)

